molecular formula C13H16N2 B11899611 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-4-amine CAS No. 22401-80-5

5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-4-amine

Cat. No.: B11899611
CAS No.: 22401-80-5
M. Wt: 200.28 g/mol
InChI Key: VMHVGHSXXOOLRS-UHFFFAOYSA-N
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Description

5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-4-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This organic scaffold belongs to a class of fused tricyclic structures that serve as key intermediates in the synthesis of biologically active molecules. The cyclohepta[b]indole core is recognized for its relevance in several research areas. Recent investigations highlight its value in developing novel antibacterial agents, particularly as a scaffold for MreB inhibitors targeting Gram-negative bacteria . The structural framework is also utilized in designing correctors for mutant CFTR proteins, relevant to cystic fibrosis research . Furthermore, this chemotype is reminiscent of the paullone class of compounds, which are established protein kinase inhibitors with demonstrated antiproliferative activity on cancer cell lines . Researchers employ this amine-functionalized scaffold as a versatile building block for further chemical elaboration. Its synthetic accessibility via Fischer indole synthesis provides a straightforward route to this molecular architecture . The compound is supplied exclusively for laboratory research purposes and is not intended for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22401-80-5

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

5,6,7,8,9,10-hexahydrocyclohepta[b]indol-4-amine

InChI

InChI=1S/C13H16N2/c14-11-7-4-6-10-9-5-2-1-3-8-12(9)15-13(10)11/h4,6-7,15H,1-3,5,8,14H2

InChI Key

VMHVGHSXXOOLRS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)NC3=C2C=CC=C3N

Origin of Product

United States

Preparation Methods

Key Considerations:

  • Reducing agents : Tin(II) chloride is effective but generates stoichiometric waste; catalytic hydrogenation alternatives (e.g., Pd/C, H₂) may improve sustainability.

  • Protecting groups : Benzyl or trifluoromethylbenzyl groups at the 5-position prevent undesired side reactions during reduction.

  • Purification : Flash chromatography with hexane/DCM gradients isolates the amine with >90% purity.

Reductive Amination for Direct Functionalization

Reductive amination offers a one-pot route to introduce the amine group without intermediate isolation. A study targeting MreB inhibitors demonstrated this method using 5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-one and ammonium acetate in the presence of sodium cyanoborohydride (NaBH₃CN). The reaction proceeds via imine formation, followed by borohydride reduction to afford the amine in yields exceeding 60%.

Optimized Conditions :

  • Ammonium source : Ammonium acetate (2.5 equiv) ensures excess ammonia for imine formation.

  • Reducing agent : NaBH₃CN (1.2 equiv) selectively reduces the imine without attacking the indole ring.

  • Solvent : Methanol or ethanol at reflux (65–70°C) balances reactivity and safety.

Resolution of Isomeric Mixtures

Synthetic routes often produce isomeric byproducts due to the cycloheptane ring’s conformational flexibility. Patent WO2004063156A1 addresses this by employing tert-butoxycarbonyl (Boc) protection to separate isomers. For example, a mixture of dichloro-substituted isomers was converted to Boc derivatives, separated via silica gel chromatography (hexane/DCM gradient), and deprotected using trifluoroacetic acid to yield pure 4-amine enantiomers.

Chromatographic Parameters :

  • Stationary phase : Silica gel (230–400 mesh).

  • Eluent : 10–50% hexane in DCM.

  • Yield loss : 15–20% during separation.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

Method Yield Key Advantages Limitations
Fischer Indole Synthesis72–79%High atom economy; minimal intermediatesRequires functionalized hydrazines
Nitro Reduction50–65%Compatible with diverse substituentsToxic reducing agents; multi-step sequence
Reductive Amination60–70%One-pot reaction; mild conditionsSensitive to steric hindrance
Isomer Resolution60–80%Ensures enantiopure productHigh cost of Boc protection/deprotection

Chemical Reactions Analysis

Types of Reactions

5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-4-amine serves as a vital building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical modifications that can lead to the development of new materials and compounds with desirable properties .

Biology

Research has indicated potential biological activities associated with this compound:

  • Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit antimicrobial activity against various pathogens.
  • Anticancer Activity: Preliminary investigations suggest that it may possess anticancer properties by interacting with specific cellular pathways and targets .

Medicine

The compound is being explored for therapeutic applications:

  • Neurological Disorders: Its structural similarity to known neurotransmitter analogs positions it as a candidate for the treatment of conditions like Alzheimer's disease through acetylcholinesterase inhibition .
  • Drug Development: Ongoing studies focus on its efficacy and safety as a potential drug candidate for various diseases due to its favorable pharmacological profile .

Industry

In industrial contexts, this compound is utilized in:

  • Material Science: Development of new polymers and materials with enhanced properties.
  • Chemical Processes: It plays a role in catalysis and other chemical processes due to its reactivity and stability under various conditions .

Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound:

  • Anticancer Studies: Research has demonstrated that certain derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is attributed to their ability to induce apoptosis via specific signaling pathways .
  • Neurological Applications: In silico studies have shown promising results for the compound's ability to inhibit acetylcholinesterase effectively. This suggests potential use in treating neurodegenerative diseases such as Alzheimer's .
  • Material Science Innovations: The compound has been incorporated into novel polymer matrices aimed at enhancing mechanical strength and thermal stability in industrial applications .

Mechanism of Action

The mechanism of action of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Ring Sizes

(a) Cycloocta[b]pyridine Derivatives

Compounds like 4-(2-Fluorophenyl)-2-methoxy-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile () feature an eight-membered cyclooctane ring fused to a pyridine core. Key differences include:

  • Conformation : The cyclooctane ring adopts a twisted boat–chair conformation, contrasting with the cyclohepta ring’s envelope or chair-like conformations in hexahydrocyclohepta[b]indoles .
(b) Tetrahydrocyclohepta[b]indoles

Examples include 4-Methyl-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one (), which lacks two hydrogen atoms in the cycloheptane ring and includes a ketone group. Differences include:

  • Reactivity : The ketone group enables nucleophilic additions (e.g., Grignard reactions), while the amine group in the target compound participates in hydrogen bonding and salt formation .
  • Biological Activity : Tetrahydro derivatives often exhibit altered pharmacokinetics due to reduced ring saturation and increased rigidity .

Functionalized Derivatives

(a) Cinsebrutinib (2-fluoro-1-[(3S)-1-(prop-2-enoyl)piperidin-3-yl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-4-carboxamide)

This derivative () introduces a fluorophenyl group and a Michael acceptor (prop-2-enoyl) for covalent binding to targets like Bruton’s tyrosine kinase (BTK). Key distinctions:

  • Pharmacophore : The carboxamide group replaces the amine, enhancing target selectivity and metabolic stability .
  • Therapeutic Use : Cinsebrutinib is optimized for oncology applications, whereas the parent amine may serve as a precursor for further derivatization.
(b) 2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-amine

This brominated analogue () highlights the impact of halogenation:

  • Synthetic Utility : The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for diversification .
  • Bioactivity : Halogenation often improves lipophilicity and membrane permeability, critical for CNS-targeting drugs.

Related Heterocyclic Systems

(a) Tacrine Analogues (e.g., 1-Phenyl-6,7,8,9-hexahydro-1H,5H-cyclohepta[10,20:2,3]pyrido[6,5-c]pyrazol-4-amine)

This compound () integrates pyrazole and pyridine rings into the cyclohepta framework. Differences include:

  • Target Specificity : Tacrine analogues are acetylcholinesterase inhibitors, whereas the target amine’s indole core may favor serotonin receptor interactions .
(b) Pyrido[4,3-b]indol-6-amine

This tricyclic system () replaces the cycloheptane ring with a pyridine ring, altering:

  • Aromaticity : Increased aromaticity may enhance π-π interactions but reduce solubility.
  • Molecular Weight : Lower molecular weight (C11H9N3 vs. C13H17N2 for the target compound) impacts bioavailability .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Features Biological Relevance References
5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-4-amine C13H17N2 Seven-membered saturated ring, amine substituent Precursor for kinase inhibitors
Cinsebrutinib C22H24FN5O2 Fluorophenyl, prop-2-enoyl-piperidine, carboxamide Oncology (BTK inhibitor)
4-(2-Fluorophenyl)-hexahydrocycloocta[b]pyridine C19H20FN3O Eight-membered ring, twisted boat–chair conformation Undisclosed (structural study)
4-Methyl-tetrahydrocyclohepta[b]indol-6-one C15H17NO Ketone group, envelope conformation Crystallographic model
2-Bromo-hexahydrocyclohepta[b]indol-6-amine C13H15BrN2 Bromine substituent Synthetic intermediate

Research Findings and Implications

  • Conformational Dynamics : The cyclohepta ring’s flexibility (evidenced in X-ray studies ) allows adaptation to diverse binding pockets, whereas rigidified analogues (e.g., cycloocta derivatives) may exhibit higher selectivity but lower bioavailability.
  • Substituent Effects : Functional groups like fluorine (in Cinsebrutinib) or bromine significantly modulate electronic properties and drug-likeness .
  • Therapeutic Potential: While the parent amine is primarily a scaffold, its derivatives (e.g., Cinsebrutinib) demonstrate validated clinical applications, underscoring the importance of targeted functionalization .

Biological Activity

5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-4-amine, a compound belonging to the indole derivatives class, has garnered attention for its diverse biological activities. This article compiles detailed findings on its biological effects, mechanisms of action, and potential applications in various fields.

  • Molecular Formula : C13H15N
  • Molecular Weight : 185.26 g/mol
  • CAS Number : 2047-89-4
  • Melting Point : 140-142 °C
  • Boiling Point : 340.4 °C at 760 mmHg

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The indole moiety allows for significant non-covalent interactions such as hydrogen bonding and π-π stacking with biological macromolecules. These interactions can influence enzyme activity and receptor binding, leading to a range of biological effects.

Anticancer Activity

Research has indicated that this compound exhibits potent anticancer properties. In vitro studies have demonstrated its effectiveness against several human tumor cell lines:

Cell LineGI50 (μM)
MCF-7 (breast)0.5
MDA-MB-231 (breast)0.3
A549 (lung)0.7
HeLa (cervical)0.4

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Antioxidant Properties

The antioxidant capabilities of this compound have been evaluated using various assays:

  • DPPH Assay : The compound exhibited a significant scavenging effect on DPPH radicals with an IC50 value of 25 µg/mL.
  • ABTS Assay : It showed strong activity in the ABTS assay with a percentage inhibition of 85% at a concentration of 50 µg/mL.

These results highlight its potential as a natural antioxidant agent.

Anti-inflammatory Effects

In vivo studies have indicated that the compound can reduce inflammation markers in animal models. Administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Anticancer Activity :
    • A recent study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed enhanced antiproliferative activity against various cancer cell lines compared to standard chemotherapeutics .
  • Antioxidant Study :
    • An investigation into the antioxidant properties revealed that the compound significantly reduced oxidative stress markers in cellular models exposed to hydrogen peroxide .
  • Neuroprotective Effects :
    • Research has also suggested potential neuroprotective effects against neurodegenerative diseases by modulating oxidative stress pathways .

Q & A

Q. Critical Parameters :

  • Solvent polarity (e.g., DMF vs. THF) influences reaction kinetics.
  • Catalyst selection (e.g., Pd/C for deprotection) impacts yield and purity .
StepReaction TypeConditionsYieldReference
1Cyclization80°C, DMF72%
2AminationNH₃, Pd/C65%

What spectroscopic techniques are essential for confirming the molecular structure?

Basic Research Focus
Structural validation requires:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.1–7.3 ppm, cycloheptane CH₂ at δ 2.5–3.0 ppm) .
  • X-ray Crystallography : Resolves bond angles (e.g., C15–C16 bond length: 1.54 Å) and stereochemistry .
  • IR Spectroscopy : Confirms NH₂ stretches (~3350 cm⁻¹) .

Methodological Tip : Use deuterated solvents (e.g., DMSO-d₆) to minimize interference in NMR .

What are the primary research applications in pharmacological studies?

Basic Research Focus
This compound serves as:

  • Enzyme Inhibitor : Analogues (e.g., tacrine derivatives) target acetylcholinesterase for neurodegenerative disease research .
  • Building Block : Functionalization at the 4-amine position enables SAR studies for kinase inhibitors .

Q. Experimental Design :

  • Conduct in vitro assays (e.g., IC₅₀ determination) with positive controls (e.g., donepezil) .

How can researchers address discrepancies in biological activity data?

Advanced Research Focus
Contradictory results across assays (e.g., cell-based vs. biochemical) require:

  • Orthogonal Validation : Use surface plasmon resonance (SPR) alongside fluorescence-based assays to confirm binding .
  • Control Variables : Standardize pH, temperature, and solvent composition to isolate confounding factors .

Example : A 20% variation in IC₅₀ values between assays may arise from differences in membrane permeability .

What computational approaches enhance derivative design for improved binding?

Q. Advanced Research Focus

  • Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states and reaction pathways .
  • Molecular Docking : AutoDock Vina screens derivatives for binding affinity to targets (e.g., serotonin receptors) .

Q. Workflow :

Optimize geometry at the B3LYP/6-31G* level.

Dock derivatives into receptor active sites (RMSD < 2.0 Å acceptable) .

What factorial design principles optimize reaction conditions?

Advanced Research Focus
Use Design of Experiments (DoE) to screen variables:

  • Factors : Temperature, catalyst loading, solvent ratio.
  • Response Surface Methodology : Maximizes yield while minimizing byproducts .

Case Study : A 2³ factorial design reduced reaction time by 40% while maintaining >90% purity .

How do steric/electronic factors influence amine reactivity?

Q. Advanced Research Focus

  • Steric Effects : Bulky substituents at the 4-position hinder nucleophilic attack, requiring milder conditions (e.g., room temperature) .
  • Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) deactivate the amine, necessitating stronger bases for functionalization .

Structural Insight : X-ray data shows bond angle distortions (e.g., C14–C15–C16: 116.1°) that affect reactivity .

What strategies mitigate side reactions during late-stage functionalization?

Q. Advanced Research Focus

  • Protecting Groups : Use Boc or Fmoc to shield the amine during halogenation .
  • Selective Catalysts : Pd(OAc)₂ with ligand tuning (e.g., XPhos) improves cross-coupling efficiency .

Example : Boc protection increased Suzuki coupling yield from 45% to 78% .

What purity assessment criteria are critical for synthetic chemistry?

Q. Basic Research Focus

  • HPLC : Purity >95% (retention time: 8.2 min, C18 column).
  • Elemental Analysis : ±0.3% deviation from theoretical C/H/N values .

Protocol : Dry under vacuum (24 h) to remove solvent residues before analysis .

How do structural modifications alter pharmacokinetic profiles?

Q. Advanced Research Focus

  • SAR Studies : Introduce methyl groups at the 7-position to enhance metabolic stability (t₁/₂ increased from 2.1 to 4.3 h) .
  • In Vitro Models : Caco-2 assays assess permeability; LogP <3.0 improves oral bioavailability .

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